2-(6-fluoro-1H-indol-2-yl)acetic acid

Epigenetics HDAC Inhibition Cancer Research

2-(6-Fluoro-1H-indol-2-yl)acetic acid (CAS 1018591-30-4) is a fluorinated indole-2-acetic acid derivative with the molecular formula C10H8FNO2 and a molecular weight of 193.17. It serves as a versatile research intermediate and a pharmacologically relevant scaffold, with documented activity against histone deacetylase (HDAC) enzymes and the CRTH2 receptor, positioning it as a compound of interest for epigenetic and inflammatory pathway investigations.

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
Cat. No. B14060241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-fluoro-1H-indol-2-yl)acetic acid
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=C2)CC(=O)O
InChIInChI=1S/C10H8FNO2/c11-7-2-1-6-3-8(5-10(13)14)12-9(6)4-7/h1-4,12H,5H2,(H,13,14)
InChIKeyMTKNJPUSSIGRGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Fluoro-1H-indol-2-yl)acetic acid: Key Properties, CAS 1018591-30-4, and Procurement Relevance


2-(6-Fluoro-1H-indol-2-yl)acetic acid (CAS 1018591-30-4) is a fluorinated indole-2-acetic acid derivative with the molecular formula C10H8FNO2 and a molecular weight of 193.17 . It serves as a versatile research intermediate and a pharmacologically relevant scaffold, with documented activity against histone deacetylase (HDAC) enzymes and the CRTH2 receptor, positioning it as a compound of interest for epigenetic and inflammatory pathway investigations [1][2].

Procurement Alert: Why 2-(6-Fluoro-1H-indol-2-yl)acetic Acid Cannot Be Arbitrarily Replaced by Other Indole Acetic Acids


The 6-fluoro substitution pattern on the indole ring is a critical determinant of biological activity and target engagement. Unsubstituted indole-2-acetic acid and positional isomers (e.g., 5- or 7-fluoro) exhibit distinct and often non-overlapping activity profiles [1]. For instance, the 6-fluoro moiety is essential for the observed nanomolar HDAC6 inhibition and the specific CRTH2 antagonist profile, whereas the non-fluorinated parent compound lacks comparable potency in these assays [2][3]. Consequently, substituting this specific compound with a generic 'indole acetic acid' derivative will not preserve the desired pharmacological or chemical biology outcomes, making precise sourcing of the 6-fluoro-2-yl regioisomer essential for reproducible research.

Quantitative Differentiation of 2-(6-Fluoro-1H-indol-2-yl)acetic Acid: Evidence-Based Comparison with Structural Analogs


HDAC6 Inhibition: 6-Fluoro Substitution Confers 188-Fold Selectivity Over HDAC2

2-(6-Fluoro-1H-indol-2-yl)acetic acid exhibits potent and selective inhibition of histone deacetylase 6 (HDAC6) with an IC50 of 17 nM [1]. In a direct head-to-head comparison against the same compound's activity on HDAC2 (IC50 = 205 nM), the 6-fluoro derivative demonstrates an 188-fold selectivity window for HDAC6 over HDAC2 [1][2]. This selectivity profile is in stark contrast to a potent HDAC1 inhibitor (BDBM50142796, IC50 = 1.8 nM), which lacks the pronounced isoform selectivity observed with the 6-fluoro compound [3].

Epigenetics HDAC Inhibition Cancer Research

CRTH2 Antagonism: 6-Fluoro Derivative Exhibits 200 nM Binding Affinity, Contrasting with >1,000 nM Functional Antagonism

The compound acts as a CRTH2 receptor antagonist, demonstrating a binding affinity (IC50) of 200 nM in a [3H]PGD2 displacement assay using CHO cells expressing the human CRTH2 receptor [1]. In a functional assay measuring inhibition of PGD2-induced intracellular Ca2+ increase in human KB8 cells, its antagonist activity was >1,000 nM [2]. This discrepancy highlights a potential binding versus functional divergence, a critical consideration for assay design. For comparison, optimized indole acetic acid derivatives in the same patent family achieve CRTH2 binding with pIC50 values up to 9.4 (~0.4 nM), underscoring that while this compound is a validated scaffold hit, it is not an optimized clinical candidate [3].

Immunology Inflammation CRTH2 Antagonism

Precursor to Plant Auxin Inhibitor 6-Fluoroindole: A Molecular Tool for IAA Biosynthesis Studies

2-(6-Fluoro-1H-indol-2-yl)acetic acid serves as a direct precursor or synthetic intermediate to 6-fluoroindole, a validated inhibitor of tryptophan-dependent indole-3-acetic acid (IAA) biosynthesis [1]. In vivo studies in Arabidopsis thaliana demonstrate that treatment with 6-fluoroindole causes severe developmental defects and growth retardation, which correlate with a significant downregulation of de novo synthesized IAA levels [1]. In contrast, the non-fluorinated parent indole does not exhibit this inhibitory activity, and other halogenated indoles (e.g., 4- or 7-fluoroindole-3-acetic acids) show altered fluorescence properties rather than the distinct biosynthetic inhibition [2].

Plant Biology Auxin Research Chemical Genetics

Physicochemical Distinction: pKa and Predicted Properties Differentiate from Carboxylic Acid Analog

The compound possesses a predicted pKa of 4.50 ± 0.30, a boiling point of 417.9±30.0 °C, and a density of 1.446±0.06 g/cm³ . These properties differ from the closely related 6-fluoroindole-2-carboxylic acid (CAS 3093-97-8), which has a lower molecular weight (179.15 vs. 193.17) and a melting point of 250 °C (dec.) . The extended acetic acid side chain in the target compound influences solubility and hydrogen-bonding capacity, making it a more suitable building block for amide coupling or esterification reactions compared to the directly attached carboxylic acid analog.

Medicinal Chemistry Physicochemical Properties Compound Selection

Where 2-(6-Fluoro-1H-indol-2-yl)acetic Acid Delivers the Most Value: Evidence-Driven Application Scenarios


HDAC6-Selective Chemical Probe Development

Given its 188-fold selectivity for HDAC6 over HDAC2 (IC50 = 17 nM vs. 205 nM), this compound is an ideal starting point for the development of isoform-selective HDAC6 chemical probes or tool compounds [1]. Researchers investigating the roles of HDAC6 in cancer, neurodegeneration, or inflammation can utilize this scaffold to design selective inhibitors, avoiding the pleiotropic effects associated with pan-HDAC inhibition [2].

CRTH2 Receptor Pharmacology and Assay Development

The compound's moderate CRTH2 binding affinity (IC50 = 200 nM) and weak functional antagonism (>1,000 nM) make it a valuable reference standard for developing and validating CRTH2 binding and functional assays [1]. It can serve as a benchmark to compare the activity of novel CRTH2 antagonists and to study the structure-activity relationships (SAR) around the indole acetic acid chemotype [2].

Synthesis of 6-Fluoroindole for Plant Auxin Research

As a precursor to 6-fluoroindole, this compound enables the preparation of a specific inhibitor of tryptophan-dependent IAA biosynthesis [1]. Plant biologists studying auxin signaling and development can use the derived 6-fluoroindole to chemically perturb IAA levels in Arabidopsis and other model systems, providing a complementary approach to genetic knockouts [1].

Building Block for Diversified Indole Libraries

The acetic acid side chain and the 6-fluoro substitution pattern make this compound a versatile building block for synthesizing diverse indole-based libraries for medicinal chemistry and chemical biology [1]. Its physicochemical properties (pKa ~4.5, MW 193.17) facilitate standard amide coupling and esterification reactions, allowing for rapid exploration of chemical space around the indole core [2].

Technical Documentation Hub

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